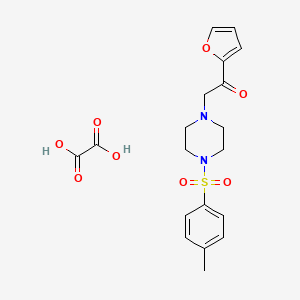

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate

Description

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate is a synthetic organic compound featuring a furan-substituted ethanone core linked to a 4-tosylpiperazine moiety, with oxalic acid as the counterion. The tosyl group (p-toluenesulfonyl) enhances electrophilicity and may influence binding interactions, while the oxalate salt improves crystallinity and solubility. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .

Properties

IUPAC Name |

1-(furan-2-yl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S.C2H2O4/c1-14-4-6-15(7-5-14)24(21,22)19-10-8-18(9-11-19)13-16(20)17-3-2-12-23-17;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMSCODPGUKSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate typically involves multiple steps:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Piperazine Ring: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Introduction of the Tosyl Group: Tosylation of piperazine is carried out using tosyl chloride in the presence of a base like pyridine.

Coupling of Furan and Piperazine Derivatives: The furan derivative is coupled with the tosylpiperazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the Oxalate Salt: The final compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of industrial-grade reagents, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate can undergo various chemical reactions:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The tosyl group can be substituted with other functional groups under nucleophilic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving piperazine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and piperazine rings could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in the Piperazine Substituent

The piperazine ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

| Compound Name | Piperazine Substituent | Key Features | Reference |

|---|---|---|---|

| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | Phenyl | Lacks sulfonyl group; chloro enhances reactivity. Crystal structure resolved via X-ray diffraction . | |

| 2-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)ethanone | 4-Trifluoromethylphenyl | Electron-withdrawing CF₃ group increases metabolic stability. Synthesized via HOBt/TBTU coupling . | |

| 4-(Butan-2-yl)piperazin-1-ylmethanone oxalate | Butan-2-yl | Alkyl chain enhances lipophilicity. Oxalate salt improves solubility, similar to the target compound . |

Key Observations :

- Tosyl vs. Phenyl/CF₃/Alkyl : The tosyl group’s sulfonyl moiety may enhance hydrogen bonding or ionic interactions compared to phenyl (hydrophobic) or CF₃ (electron-withdrawing) groups .

- Salt Forms: Oxalate salts (target compound and ) typically exhibit higher aqueous solubility than free bases or hydrochlorides (e.g., 1-(Furan-2-yl)-2-(piperidin-3-yloxy)ethanone hydrochloride in ).

Heterocyclic Modifications in the Ethanone Core

Replacement of the furan ring with other heterocycles alters electronic and steric properties:

Key Observations :

Counterion Effects on Physicochemical Properties

Salt forms influence solubility, stability, and crystallinity:

Key Observations :

- Oxalate vs. Hydrochloride : Oxalate salts are less hygroscopic than hydrochlorides, favoring long-term stability .

Biological Activity

The compound 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone oxalate has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a furan ring and a tosylpiperazine moiety. The furan ring is known for its role in various biological activities, while the tosylpiperazine contributes to the compound's pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study on hybrid compounds between benzofuran and N-aryl piperazine revealed promising anticancer activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of compounds containing furan and piperazine derivatives has been documented. These compounds show effectiveness against a range of pathogens, including bacteria and fungi. The presence of the tosyl group enhances the lipophilicity of the compound, potentially improving membrane penetration and bioavailability.

Neuropharmacological Effects

Piperazine derivatives are well-known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of the furan moiety may further enhance these effects by modulating neurotransmitter systems. Studies have shown that similar compounds can interact with serotonin receptors, which are critical in mood regulation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against bacteria/fungi | |

| Neuropharmacological | Anxiolytic and antidepressant effects |

Case Study 1: Anticancer Evaluation

In a detailed study, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study concluded that structural modifications could enhance efficacy .

Case Study 2: Antimicrobial Testing

Another investigation explored the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity attributed to the furan and piperazine components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.